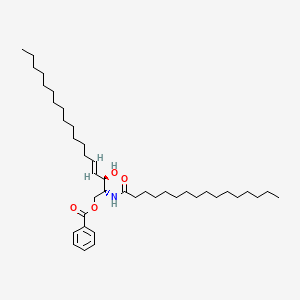

N-Palmitoyl-D-sphingosine 1-benzoate

Description

Properties

CAS No. |

166301-20-8 |

|---|---|

Molecular Formula |

C41H71NO4 |

Molecular Weight |

642.022 |

IUPAC Name |

[(E,2R,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] benzoate |

InChI |

InChI=1S/C41H71NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-30-34-39(43)38(36-46-41(45)37-32-28-27-29-33-37)42-40(44)35-31-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-30,32-34,38-39,43H,3-26,31,35-36H2,1-2H3,(H,42,44)/b34-30+/t38-,39-/m1/s1 |

InChI Key |

FSBFJSGEMUZNSN-PCVDLYEVSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(C=CCCCCCCCCCCCCC)O |

Synonyms |

N-PALMITOYL-D-SPHINGOSINE 1-BENZOATE |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Palmitoyl D Sphingosine 1 Benzoate

Stereocontrolled Synthesis of D-Sphingosine Precursors for N-Palmitoyl-D-sphingosine 1-benzoate

The synthesis of the D-sphingosine backbone is a critical step that establishes the correct stereochemistry of the final product. One common approach starts from D-galactose, which provides a chiral pool starting material to ensure the desired D-erythro configuration. This method proceeds through an azidosphingosine intermediate to yield a highly homogeneous sphingosine (B13886) base. nih.gov Another efficient and highly enantioselective method involves the osmium-catalyzed asymmetric dihydroxylation of an unsaturated ester precursor. nih.gov This key step is followed by conversion to a cyclic sulfate intermediate and subsequent regioselective azidation. nih.gov

Other strategies for synthesizing D-sphingosine precursors include:

Horner-Wadsworth-Emmons olefination: This reaction is used to create the trans double bond characteristic of sphingosine from an aldehyde precursor. nih.gov

Asymmetric epoxidation: Enantioselective epoxidation of a diene can be employed to introduce the desired stereocenters. tesisenred.net

The choice of synthetic route often depends on factors such as the desired scale of the synthesis, the availability of starting materials, and the need for specific isotopic labeling.

Acylation Strategies for N-Palmitoyl Moiety Introduction

The introduction of the palmitoyl (B13399708) group onto the amino group of the sphingosine precursor is typically achieved through N-acylation. This reaction involves treating the sphingosine derivative with palmitic acid or an activated form of palmitic acid, such as palmitoyl chloride or a palmitic acid N-hydroxysuccinimide ester.

The efficiency of the acylation reaction can be influenced by several factors, including the choice of coupling agents and reaction conditions. For instance, O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate can be used to facilitate the reaction between D-erythro-sphingosine and palmitic acid. google.com

Regioselective Benzoate (B1203000) Esterification at the 1-Position of D-Sphingosine Derivatives

The final step in the synthesis of this compound is the regioselective esterification of the primary hydroxyl group at the C1 position with a benzoate group. This requires differentiating between the primary C1 hydroxyl group and the secondary C3 hydroxyl group.

To achieve regioselectivity, protecting groups are often employed to temporarily block the more reactive primary hydroxyl group. The trityl group is a common choice for protecting the C1 hydroxyl group of sphingosine derivatives due to its steric bulk, which favors reaction at the less hindered primary position. google.com The synthesis of N-palmitoyl-D-erythro-sphingomyelin, a related compound, illustrates this strategy. The primary hydroxyl group of N-palmitoyl-D-erythro-dihydrosphingosine is first protected with a trityl group. google.com The secondary hydroxyl group is then benzoylated, and finally, the trityl group is removed to yield the desired product. google.com

Other protecting group strategies, such as the use of phenyl-oxazoline groups, can also be employed to achieve the desired regioselectivity. The choice of protecting group depends on the specific reaction conditions and the compatibility with other functional groups in the molecule.

The optimization of reaction conditions is crucial for maximizing the yield and isomeric purity of the final product. This includes careful selection of solvents, reagents, and reaction times. For example, in the synthesis of sphingomyelins, the phosphorylation step can be particularly challenging, and the choice of protecting group for the primary amine is critical for achieving a good yield. thieme-connect.com

HPLC and mass spectrometry are often used to monitor the progress of the reaction and to purify the final product to a high degree of isomeric purity.

Synthesis of Stable Isotope-Labeled this compound for Advanced Research Applications

Stable isotope-labeled sphingolipids are invaluable tools for research, particularly in the field of lipidomics, where they are used as internal standards for mass spectrometry-based quantification. thieme-connect.comcaymanchem.com The synthesis of stable isotope-labeled this compound can be achieved by incorporating isotopes such as deuterium (²H) or carbon-13 (¹³C) into either the sphingosine backbone or the palmitoyl chain.

For example, deuterated sphingomyelins have been prepared using a synthetic scheme that allows for the introduction of deuterium atoms at specific positions in the molecule. thieme-connect.com Similarly, ¹³C-labeled sphingolipids have been synthesized for use in studies of sphingolipid metabolism. researchgate.net The synthesis of these labeled compounds often follows the same general synthetic routes as their unlabeled counterparts, with the key difference being the use of isotopically enriched starting materials.

Comparative Analysis of Synthetic Routes for Efficiency and Scalability

Table 1: Comparison of Synthetic Routes for Sphingolipid Synthesis

| Synthetic Route | Key Features | Advantages | Disadvantages | Scalability |

| Chiral Pool Synthesis (from D-galactose) | Utilizes a readily available chiral starting material. | High stereochemical control. | May involve a greater number of steps. | Moderate to high. |

| Asymmetric Catalysis (e.g., Sharpless Dihydroxylation) | Employs a catalytic amount of a chiral ligand to induce stereoselectivity. | High enantioselectivity and efficiency. | Catalysts can be expensive. | Moderate to high. |

| Chemoenzymatic Synthesis | Combines chemical synthesis with enzymatic transformations. | High specificity and mild reaction conditions. | Enzymes may have limited stability and substrate scope. | Can be limited by enzyme availability and cost. |

The development of more efficient and scalable synthetic routes for sphingolipids is an active area of research. New methods that reduce the number of steps, improve yields, and minimize the use of protecting groups are constantly being explored.

Chemical Compound Information

Cellular and Molecular Mechanisms of Action of N Palmitoyl D Sphingosine 1 Benzoate

Modulation of Cellular Signaling Pathways by N-Palmitoyl-D-sphingosine 1-benzoate

There is no available data on how this compound may influence cellular signaling. The roles of related lipids, such as Sphingosine-1-Phosphate (S1P), are well-established in signaling through specific receptors, but similar studies for this benzoate (B1203000) derivative have not been published.

Potential Interactions with G-Protein Coupled Receptors (GPCRs), including Sphingosine (B13886) 1-Phosphate Receptors (S1PR1-5)

While S1P is the natural ligand for the S1PR family of GPCRs, there is no evidence to suggest that this compound interacts with these or any other GPCRs. isotope.comnih.govnih.gov The structural difference, particularly the bulky benzoate group in place of a phosphate, makes such interactions unlikely without specific investigation.

Influence on Non-Receptor Tyrosine Kinases and Caspase Activities

The parent molecules, ceramide and sphingosine, are known to be involved in apoptosis, partly through the regulation of caspase activity. nih.gov Conversely, S1P can inhibit caspase activation. nih.gov The influence of this compound on these enzymatic activities remains uninvestigated.

Role in Cellular Membrane Dynamics and Lipid-Protein Interactions

Ceramides (B1148491) like N-Palmitoyl-D-sphingosine are integral structural components of the cell membrane, known to form ordered domains and influence membrane fluidity and protein interactions. nih.gov The addition of a benzoate group would alter the molecule's polarity and shape, which would in turn affect its packing within the lipid bilayer and its interactions with cholesterol and membrane proteins. However, specific biophysical studies on these effects have not been performed.

Regulation of Intracellular Messengers (e.g., Calcium Mobilization)

Intracellular calcium is a critical second messenger, and its release can be triggered by S1P signaling. There is no information available regarding the capacity of this compound to influence intracellular calcium levels.

Mechanisms of Sphingolipid Transport and Gradient Formation (e.g., ATP-Binding Cassette Transporters)

The transport of sphingolipids across cellular membranes is a complex process involving vesicular transport and specific protein transporters, including members of the ATP-Binding Cassette (ABC) transporter family. The mechanisms by which this compound might be transported or affect these systems are unknown.

Table of Compounds

Role of N Palmitoyl D Sphingosine 1 Benzoate in Biological Processes and Disease States

Regulation of Cell Growth, Proliferation, and Differentiation

There is currently no scientific literature available within the conducted searches that describes the specific role of N-Palmitoyl-D-sphingosine 1-benzoate in the regulation of cell growth, proliferation, or differentiation. Research has extensively focused on its parent molecule, N-Palmitoyl-D-sphingosine (C16 Ceramide), and its metabolite, sphingosine-1-phosphate (S1P), which are known to be key regulators of these cellular processes. chemimpex.comnih.govnih.gov However, the addition of a benzoate (B1203000) group at the 1-position of the sphingosine (B13886) backbone creates a distinct molecule whose biological activities have not been documented in the context of cell growth and division.

Modulation of Apoptotic Pathways

No specific research findings were identified that detail the involvement of this compound in the modulation of apoptotic pathways. The balance between ceramide and sphingosine-1-phosphate is well-established as a critical determinant of cell fate, with ceramide generally promoting apoptosis and S1P promoting survival. nih.govnih.gov The functional consequences of the benzoate modification on this balance or on direct interactions with apoptotic machinery are not described in the available literature.

Anti-apoptotic Effects and Cell Survival Mechanisms

Information regarding any anti-apoptotic effects or the influence of this compound on cell survival mechanisms is not available in the searched scientific databases. While S1P is known to be a potent pro-survival and anti-apoptotic molecule, it cannot be assumed that this compound shares these properties. nih.gov

Influence on Ceramide-Mediated Apoptosis

There is no available data describing how this compound influences ceramide-mediated apoptosis. The parent compound, C16 ceramide, is a known mediator of apoptosis, but how the 1-benzoate derivative might alter its function, either by acting as an antagonist, agonist, or having no effect, has not been studied. nih.gov

Involvement in Inflammation and Immune Responses

The role of this compound in inflammation and immune responses is not documented in the available scientific literature. Sphingolipids, in general, are recognized as crucial mediators in immunity and inflammation. nih.govnih.gov For instance, S1P is fundamentally involved in immune cell trafficking. nih.govnih.gov However, these roles are specific to other molecules in the sphingolipid pathway, and no such functions have been attributed to this compound.

Modulation of Innate Immune Functions

No research was found that investigates the modulation of innate immune functions by this compound. The functions of macrophages, dendritic cells, and other components of the innate immune system are known to be influenced by S1P and its receptors, but not by this specific benzoate derivative. nih.gov

Impact on Lymphocyte Trafficking and Sequestration

There is no evidence in the searched literature to suggest that this compound has an impact on lymphocyte trafficking and sequestration. This process is critically regulated by S1P gradients between lymphoid organs and circulation, a mechanism that relies on the specific structure of S1P to interact with its receptors. nih.govnih.gov The biological activity of the benzoate derivative in this context remains uninvestigated.

Contribution of Sphingosine-1-Phosphate (S1P) to Angiogenesis and Lymphangiogenesis

Sphingosine-1-phosphate (S1P), a signaling lipid derived from ceramide metabolism, is a well-established regulator of blood and lymphatic vessel formation. nih.govnih.gov S1P acts as an extracellular mediator by binding to a family of five specific G protein-coupled receptors (S1P₁₋₅). nih.gov

Angiogenesis: S1P stimulates angiogenesis, the formation of new blood vessels, primarily through the S1P₁ receptor on endothelial cells. nih.gov It promotes endothelial cell migration, survival, and capillary-like tube formation. nih.govnih.gov In vivo studies have confirmed that S1P can induce angiogenesis in models of tissue ischemia. nih.gov The balance of S1P receptor subtypes (S1P₁ vs. S1P₂) can determine whether the effect is pro- or anti-angiogenic, making it a bifunctional regulator of vascular formation. nih.gov

Lymphangiogenesis: S1P is also recognized as a lymphangiogenic mediator, promoting the formation of new lymphatic vessels. nih.govnih.gov It induces the migration and tube formation of human lymphatic endothelial cells (HLECs). nih.govnih.gov This process is implicated in conditions like inflammation and tumor metastasis, as the lymphatic system plays a key role in both. nih.gov

Impact of Ceramides (B1148491) and S1P on Tissue Integrity and Barrier Function

Sphingolipids, including ceramides and S1P, are fundamental components of cell membranes and are critical for maintaining tissue integrity and barrier function. nih.gov

Epidermal Barrier: N-Palmitoyl-D-sphingosine (C16 Ceramide) is a key component of the stratum corneum, the outermost layer of the epidermis. It is essential for the skin's barrier function, helping to prevent water loss and protect against environmental insults. Its moisturizing properties are utilized in cosmetic and dermatological formulations. chemimpex.com

Lung Barrier: In the lungs, sphingolipids are crucial for the structure of the surfactant layer and for maintaining the integrity of the endothelial barrier. nih.govnih.gov S1P, in particular, enhances lung endothelial barrier function by promoting the assembly of adherens and tight junction proteins. nih.gov This action helps to prevent vascular permeability and alveolar flooding in models of acute lung injury (ALI). nih.gov Conversely, an imbalance in sphingolipid metabolism, such as an increase in ceramide, can be associated with pathological inflammation and disruption of the lung barrier. nih.gov

Association of Ceramides and S1P with Pathophysiological Conditions and Disease Mechanisms

The balance between ceramide (often pro-apoptotic and anti-proliferative) and S1P (often pro-survival and pro-proliferative) is known as the "sphingolipid rheostat" and is critical in many disease states. nih.gov

S1P is heavily implicated in cancer progression. nih.gov

Progression and Invasion: S1P promotes cancer cell survival, proliferation, migration, and invasion. nih.govnih.gov It is secreted by tumor cells and acts in an autocrine or paracrine manner to stimulate signaling pathways that drive tumor growth. nih.gov

Metastasis: S1P facilitates metastasis by promoting angiogenesis and lymphangiogenesis, which allows tumor cells to enter the circulatory and lymphatic systems. nih.govnih.gov High levels of sphingosine kinase 1 (SPHK1), the enzyme that produces S1P, are often correlated with lymph node metastasis and poor prognosis in various cancers. nih.gov

The sphingolipid rheostat is a key factor in the response of cancer cells to chemotherapy.

Chemoresistance: An upregulation of S1P levels and a corresponding decrease in pro-apoptotic ceramide is a common mechanism of chemoresistance. nih.gov Cancer cells can increase S1P production to evade the cell-death-inducing effects of chemotherapeutic agents. nih.gov The export of S1P from cancer cells via transporters like ABCC1 can contribute to a multidrug resistance phenotype. nih.gov

Sphingolipid metabolism is highly abundant and crucial in the brain, and its dysregulation is linked to several neurodegenerative diseases. nih.gov

Alzheimer's Disease (AD): In AD brains, levels of ceramide and sphingosine are often elevated, while S1P levels are reduced. nih.govmdpi.com Ceramide can stabilize an enzyme involved in the production of amyloid-β peptides, the primary component of the plaques found in AD brains. nih.gov

Parkinson's Disease (PD): Increased expression of enzymes involved in ceramide synthesis has been observed in the brains of patients with severe PD, suggesting a role for ceramide-mediated apoptosis of neurons. mdpi.com

Multiple Sclerosis (MS): Sphingolipids are involved in the processes of myelination and neuroinflammation characteristic of MS. nih.gov Fingolimod, an S1P receptor modulator, is an approved oral treatment for MS, highlighting the therapeutic potential of targeting this pathway. ed.ac.uk

Hereditary Sensory Neuropathies: Mutations in the enzymes for de novo ceramide synthesis, such as serine palmitoyltransferase, can lead to the production of neurotoxic deoxysphingolipids, causing hereditary sensory and autonomous neuropathy (HSAN). mdpi.comnih.gov

Dysregulation of sphingolipid metabolism is a key feature of metabolic diseases like obesity and nonalcoholic steatohepatitis (NASH). nih.gov

Metabolic Disorders: While accumulation of ceramide is generally linked to exacerbating metabolic diseases, the role of S1P is more complex. nih.gov In the liver, S1P can activate inflammatory pathways like NF-κB, contributing to immune cell infiltration and inflammation in NASH. nih.gov In adipose tissue and muscle, S1P signaling can affect insulin (B600854) signaling, inflammation, and glucose uptake, demonstrating tissue-specific effects. nih.gov

Inflammatory States: The S1P gradient between tissues and circulatory fluids is a critical regulator of immune cell trafficking. nih.gov As a result, S1P and its receptors are central players in inflammatory responses and are considered therapeutic targets for various inflammatory diseases. nih.gov

Analytical and Omics Approaches in N Palmitoyl D Sphingosine 1 Benzoate Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of lipid analysis, enabling the separation of complex mixtures into individual components. For N-Palmitoyl-D-sphingosine 1-benzoate, techniques are adapted from established methods for ceramide analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating lipids. While this compound possesses a benzoate (B1203000) group that imparts some ultraviolet (UV) absorbance, fluorescence detection is often preferred for achieving lower detection limits in biological samples. Since the native molecule is not fluorescent, a derivatization step would be necessary. This typically involves tagging the free secondary hydroxyl group on the sphingosine (B13886) backbone with a fluorescent reporter molecule. This strategy, common in ceramide analysis, enhances sensitivity, allowing for quantification at very low concentrations. The choice of stationary phase, typically a reversed-phase column (e.g., C18), and mobile phase composition are optimized to achieve baseline separation from other lipid species.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents the gold standard for the definitive identification and quantification of specific lipid species like this compound. elsevierpure.com This method offers unparalleled selectivity and sensitivity. nih.govnih.gov Normal-phase (NP-HPLC) or, more commonly, reversed-phase (RP-HPLC) chromatography is used to separate the analyte from the sample matrix. nih.govnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) has also emerged as a valuable technique, offering good peak shapes and short analysis times for various sphingolipids. nih.gov

Following chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI), and introduced into the mass spectrometer. elsevierpure.com Tandem mass spectrometry (MS/MS) is then used for structural confirmation. The instrument isolates the precursor ion corresponding to this compound and subjects it to fragmentation, generating a unique pattern of product ions that serves as a molecular fingerprint. massbank.eumassbank.eu This allows for confident identification even in highly complex biological extracts.

| Parameter | Description |

| Chromatography | Reversed-Phase (C18 column) or HILIC |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | Expected [M+H]⁺: 642.5458, [M+Na]⁺: 664.5278 |

| Fragmentation Mode | Collision-Induced Dissociation (CID) |

| Key Fragment Ions | Fragments corresponding to the loss of the benzoate group, loss of water, and characteristic ions of the N-palmitoyl-sphingosine backbone. |

This interactive table summarizes typical LC-MS/MS parameters for the analysis of this compound, extrapolated from methods for similar ceramide species.

Mass Spectrometry-Based Metabolomics and Lipidomics for this compound Profiling

Metabolomics and its sub-discipline, lipidomics, utilize mass spectrometry to comprehensively profile large numbers of small molecules in a biological sample. nih.govnih.govkarger.comresearchgate.net These "omics" approaches are critical for discovering how the levels of lipids like this compound change in response to physiological or pathological stimuli. nih.govmetabolomicsworkbench.org

Lipidomics research can be broadly divided into two strategies: untargeted and targeted analysis. cornell.eduspringernature.com

Untargeted Lipidomics : This discovery-oriented approach aims to measure as many lipid species as possible in a sample to identify global changes between different experimental groups (e.g., control vs. treated). cornell.edunih.gov In this context, this compound might be identified as a previously unknown but significantly altered feature, prompting further investigation. High-resolution mass spectrometers, such as Orbitrap or TOF instruments, are typically used for this purpose to provide accurate mass measurements for formula determination. nih.gov

Targeted Lipidomics : This hypothesis-driven approach focuses on measuring a predefined list of specific lipids with high sensitivity and precision. cornell.edu If this compound is a known compound of interest, a targeted LC-MS/MS method using Multiple Reaction Monitoring (MRM) would be developed. nih.govbiorxiv.org This technique is highly specific, monitoring only the transition from the specific precursor ion of the analyte to a characteristic product ion, which minimizes interferences and maximizes quantitative accuracy. nih.gov

Accurate quantification in mass spectrometry is highly dependent on the use of appropriate internal standards (IS). cornell.edu An IS is a compound structurally similar to the analyte that is added to the sample in a known amount at the beginning of the sample preparation process. karger.com It co-elutes with the analyte and experiences similar effects of extraction loss, matrix suppression, and ionization variability. nih.gov

For this compound, the ideal internal standard would be a stable isotope-labeled version of the molecule itself (e.g., containing ¹³C or ²H atoms), as it behaves nearly identically to the unlabeled analyte. biorxiv.orgisotope.com Alternatively, a structurally similar non-endogenous lipid, such as a ceramide with an odd-numbered fatty acid chain (e.g., C17 ceramide), can be used. nih.govkarger.comlipidmaps.org The concentration of the analyte is determined by calculating the ratio of its peak area to the peak area of the internal standard. nih.gov

| Internal Standard Type | Example | Advantage |

| Stable Isotope Labeled | N-Palmitoyl(¹³C₁₆)-D-sphingosine 1-benzoate | The "gold standard"; corrects for all stages of analysis most accurately. biorxiv.orgisotope.com |

| Non-endogenous Lipid | N-Heptadecanoyl-D-sphingosine (C17 Ceramide) 1-benzoate | Commercially available and absent in most biological systems. nih.govkarger.com |

This interactive table outlines common types of internal standards applicable for the quantitative analysis of this compound.

Biomolecular Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

While less sensitive than mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. nih.gov For this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments can confirm the precise atomic connectivity, including the location of the benzoate group at the C1 position of the sphingosine backbone and the stereochemistry of the molecule.

Furthermore, quantitative ¹H-NMR (qNMR) can be used to determine the concentration of the compound in a solution without the need for an identical standard for calibration. nih.gov This is achieved by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration added to the sample. nih.gov The distinct aromatic proton signals from the benzoate moiety would be ideal for such quantification. NMR is also uniquely suited for studying molecular interactions, as changes in the chemical shifts of the analyte upon binding to proteins or inserting into lipid membranes can provide valuable information about its biological function. The use of deuterated forms of the compound can aid in these complex biomolecular NMR studies. isotope.com

Bioinformatic and Computational Approaches in Sphingolipid Pathway Analysis

The complexity of the sphingolipid metabolic network, with its numerous interconnected reactions and bioactive metabolites, presents a significant challenge to understanding its role in health and disease. nih.gov Computational and bioinformatic approaches have become indispensable tools for navigating this complexity, offering powerful methods to model, analyze, and interpret the vast datasets generated from lipidomic, genomic, and proteomic studies. nih.govmdpi.com These strategies allow researchers to move beyond the study of individual components to a systems-level understanding of how the entire pathway operates and responds to perturbations. nih.gov

Mathematical modeling, for instance, is crucial for predicting how the sphingolipid system will react to various disturbances, as the large number of compounds and the nonlinear interactions between them make intuitive predictions difficult. nih.gov Such models are particularly well-suited for sphingolipid research because the reaction network is relatively well-defined and conserved across species. nih.gov Computational models can simulate metabolic flux, identify key regulatory nodes, and generate testable hypotheses about the functions of specific enzymes and metabolites. nih.govnih.gov These in silico approaches are vital for integrating multi-omics data and for elucidating the intricate roles of sphingolipids in various pathological conditions, including cancer and neurodegenerative diseases. nih.govnih.gov

While direct bioinformatic studies focusing specifically on this compound are not extensively documented in current literature, the methodologies applied to the broader sphingolipid pathway provide a framework for its future investigation. The analytical power of these computational tools is essential for contextualizing the function of any single sphingolipid within the larger metabolic and signaling network.

Network Analysis of Sphingolipid Enzymes and Interactomes

Network analysis provides a powerful framework for understanding the complex interactions within the sphingolipid metabolic pathway. nih.govnih.gov This approach moves beyond linear pathway diagrams to represent the intricate web of relationships between enzymes, metabolites, and their interacting partners. By constructing and analyzing these networks, researchers can identify central hubs, functional modules, and communication flows that govern the pathway's behavior. nih.govfrontiersin.org These networks are not limited to metabolic transformations but also include regulatory interactions, protein-protein interactions (the "interactome"), and connections to other cellular pathways like glycerophospholipid metabolism and apoptosis regulation. nih.govmdpi.com

The enzymes of sphingolipid metabolism are regulated by a variety of cellular stimuli and, in turn, regulate the levels of bioactive lipids. nih.gov This creates a system where enzymes function not just as modular catalysts but as integral components of a complex, interconnected system. nih.gov Subnetwork analysis can further pinpoint the functional interactions of sphingolipid metabolism with critical cellular processes such as inflammatory responses, apoptosis, and immune signaling. mdpi.com

Table 1: Key Enzymes in Sphingolipid Metabolism and Their Functions

| Enzyme | Gene Name(s) | Function | Key Pathway Step |

| Serine Palmitoyltransferase (SPT) | SPTLC1, SPTLC2, SPTLC3 | Catalyzes the initial, rate-limiting step of de novo sphingolipid synthesis. nih.govnih.gov | De Novo Synthesis |

| 3-Ketodihydrosphingosine Reductase | KDSR | Reduces 3-ketodihydrosphingosine to sphinganine. mdpi.com | De Novo Synthesis |

| Ceramide Synthase (CerS) | CERS1-6 | Acylates the sphingoid base to form dihydroceramide (B1258172) or ceramide. mdpi.com | De Novo Synthesis / Salvage |

| Dihydroceramide Desaturase | DEGS1 | Introduces a double bond into dihydroceramide to form ceramide. nih.gov | De Novo Synthesis |

| Sphingomyelin (B164518) Synthase (SMS) | SGMS1, SGMS2 | Transfers a phosphocholine (B91661) headgroup to ceramide to form sphingomyelin. | Sphingomyelin Cycle |

| Sphingomyelinase (SMase) | SMPD1-4 | Hydrolyzes sphingomyelin to generate ceramide and phosphocholine. mdpi.com | Salvage Pathway |

| Ceramidase (CDase) | ASAH1, ASAH2, ACER1-3 | Deacylates ceramide to produce sphingosine and a fatty acid. nih.govcam.ac.uk | Salvage / Catabolism |

| Sphingosine Kinase (SphK) | SPHK1, SPHK2 | Phosphorylates sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P). mdpi.comnih.gov | S1P Signaling |

| Glucosylceramide Synthase (GCS) | UGCG | Glycosylates ceramide to form glucosylceramide, the precursor for complex glycosphingolipids. frontiersin.org | Glycosphingolipid Synthesis |

This table represents a selection of key enzymes and is not exhaustive.

Gene Expression and Survival Correlation Studies

The expression levels of genes encoding sphingolipid-metabolizing enzymes are frequently altered in various diseases, most notably in cancer, and these alterations can have significant prognostic value. nih.govfrontiersin.org Bioinformatic analyses of large patient-derived datasets, such as those from The Cancer Genome Atlas (TCGA), have become crucial for identifying correlations between the expression of specific sphingolipid-related genes and clinical outcomes, including patient survival. mdpi.comresearchgate.net

Correlation studies have moved beyond single-gene analyses to examine the prognostic power of gene pair correlations and multi-gene expression signatures. mdpi.comfrontiersin.org In breast cancer research, it was observed that the expression of sphingolipid-related genes was strongly correlated in healthy tissues but that these correlations were largely lost in cancer patients. mdpi.com This loss of co-regulation within the pathway can itself be a biomarker of disease. By constructing risk models based on the expression of a panel of sphingolipid-related genes, researchers can stratify patients into high- and low-risk groups, potentially guiding therapeutic decisions. frontiersin.orgfrontiersin.org These prognostic models often demonstrate greater accuracy than traditional clinical markers. frontiersin.org

Table 2: Examples of Sphingolipid Gene Expression and Cancer Survival Correlation

| Gene | Cancer Type | Correlation with High Expression | Finding |

| SPHK1 | Non-Small Cell Lung Cancer | Worsened Overall Survival | High SPHK1 mRNA expression is significantly correlated with a poorer prognosis. nih.gov |

| SPHK2 | Non-Small Cell Lung Cancer | Improved Overall Survival | In contrast to SPHK1, high SPHK2 mRNA expression is correlated with a better outcome. nih.gov |

| SPHK1 | Esophageal Cancer | Poor 5-Year Overall Survival | Increased SPHK1 levels are significantly correlated with lymph node metastasis. nih.gov |

| SPHK1 | Breast Cancer (ER-negative) | Poorer Metastasis-Free Survival | High SPHK1 expression is a feature of more aggressive, estrogen receptor-negative tumors. frontiersin.org |

| UGCG (GCS) | Breast Cancer (ER-positive) | Associated with ER-positive status | Higher expression of glucosylceramide synthase is found in estrogen receptor-positive breast cancer. frontiersin.org |

| ACER3 | Liver Hepatocellular Carcinoma | Worsened Overall Survival | High expression of this alkaline ceramidase is associated with a negative prognosis. researchgate.net |

| CERS4 | Kidney Renal Clear Cell Carcinoma | Protective Function | Overexpression of Ceramide Synthase 4 is associated with a lower risk of tumor progression. researchgate.net |

This table provides examples from various studies and is not a comprehensive list of all known correlations.

Structure Activity Relationship Sar Studies of N Palmitoyl D Sphingosine 1 Benzoate and Its Analogs

Identification of Key Structural Features Dictating Biological Activity

The biological activity of ceramides (B1148491), such as N-Palmitoyl-D-sphingosine, is dictated by several key structural features. These include the sphingoid base backbone, the length and saturation of the N-acyl chain, and the stereochemistry of the chiral centers. The presence of hydroxyl groups at the C1 and C3 positions of the sphingoid base, as well as the amide linkage at C2, are crucial for forming hydrogen bond networks that influence membrane structure and protein interactions. nih.gov The trans double bond in the sphingosine (B13886) base also affects the molecule's conformation and packing within lipid bilayers. nih.gov These structural elements collectively enable ceramides to participate in a wide array of cellular processes, including apoptosis, cell cycle regulation, and inflammation. biorxiv.orgresearchgate.net

Impact of Fatty Acyl Chain Length and Saturation on N-Palmitoyl-D-sphingosine 1-benzoate Function

The length and saturation of the fatty acyl chain are critical determinants of ceramide function. N-Palmitoyl-D-sphingosine, with its 16-carbon saturated palmitoyl (B13399708) chain (C16:0), is one of the most common ceramides in mammalian cells. Different ceramide synthases (CerS) are responsible for producing ceramides with specific acyl chain lengths, and these distinct ceramide species can have opposing biological roles. nih.gov For example, C16-ceramide has been linked to the induction of insulin (B600854) resistance, while ceramides with very long acyl chains are essential for skin barrier function. nih.gov The chain length influences the biophysical properties of the membranes in which the ceramides reside, affecting fluidity, domain formation, and interactions with membrane proteins. nih.govnih.gov Alterations in the fatty acyl chain can therefore dramatically shift the biological output of ceramide signaling.

Significance of the 1-Benzoate Moiety in Receptor Binding or Enzymatic Interaction

There is no specific information available in the reviewed literature concerning the significance of a 1-benzoate moiety on N-Palmitoyl-D-sphingosine. In general, the C1 hydroxyl group of ceramide is a key site for metabolic modifications, most notably phosphorylation by ceramide kinase to form ceramide-1-phosphate (C1P), or glycosylation to form glucosylceramide. nih.govuliege.be These modifications generate new bioactive molecules with distinct signaling roles. nih.gov The addition of a bulky, aromatic benzoate (B1203000) group at the C1 position would block these metabolic pathways. It could also be hypothesized that the benzoate group might alter the molecule's interaction with enzymes or receptors by introducing steric hindrance or new electronic properties, potentially transforming it into an inhibitor of ceramide-metabolizing enzymes. However, without experimental data, the precise impact of the 1-benzoate group remains speculative.

Stereochemical Considerations in this compound Activity

The stereochemistry of the sphingoid base is crucial for the biological activity of ceramides. The natural D-erythro (2S, 3R) configuration is essential for proper recognition by enzymes and for its structural role in membranes. nih.gov For instance, studies on synthetic analogs have shown that ceramide synthase preferentially acylates the D-erythro isomer of sphingoid bases. researchgate.net Any deviation from this stereochemistry, such as using the L-threo isomer, typically results in a significant loss of biological activity. Therefore, it is highly probable that the D-erythro stereochemistry of the sphingosine backbone in this compound would be a critical determinant of any potential biological function.

Design and Synthesis of this compound Analogs for Mechanistic Probes

While there is no specific information on the design and synthesis of this compound analogs, the synthesis of ceramide analogs in general is a well-established field. These analogs are often created to probe the functions of ceramide-metabolizing enzymes or to act as specific inhibitors. For example, deuterated analogs of N-Palmitoyl-D-sphingosine are used in mass spectrometry-based lipidomics to trace metabolic pathways. google.com The synthesis of N-Palmitoyl-D-sphingosine itself can be achieved by the direct coupling of D-erythro-sphingosine and palmitic acid. nih.gov The synthesis of the 1-benzoate derivative would likely involve a selective benzoylation of the primary C1-hydroxyl group of N-Palmitoyl-D-sphingosine, a common reaction in organic chemistry for which various methods exist. organic-chemistry.org Analogs could then be designed by modifying the palmitoyl chain or the sphingoid backbone to investigate the structural requirements for any observed activity of the parent benzoate compound.

Future Directions and Research Perspectives

Elucidating Novel Intracellular and Extracellular Targets of N-Palmitoyl-D-sphingosine 1-benzoate

A primary future research directive is the identification of the specific molecular targets of this compound. The addition of the benzoate (B1203000) moiety could significantly alter its interaction with proteins and other cellular components compared to its parent compound.

Potential Intracellular Targets:

The intracellular signaling pathways affected by ceramides (B1148491) are complex and context-dependent. Future research should investigate whether this compound retains the ability to modulate these pathways or if it acquires new functionalities. Key areas of investigation would include its effects on:

Protein Kinases and Phosphatases: The influence of the compound on key regulatory enzymes such as protein kinase C (PKC), and ceramide-activated protein phosphatases (CAPPs) should be a priority.

Mitochondrial Function: Given the role of ceramides in apoptosis, examining the interaction of this compound with mitochondrial proteins and its impact on mitochondrial membrane potential and cytochrome c release will be crucial.

Endoplasmic Reticulum (ER) Stress: The ER is a central hub for lipid metabolism and stress responses. Investigating how this synthetic ceramide derivative influences ER-resident proteins and the unfolded protein response (UPR) could reveal novel mechanisms of action.

Potential Extracellular Targets:

The benzoate group may enhance the lipophilicity of the molecule, potentially altering its distribution and interaction with extracellular targets. A significant area of future research will be to determine if this compound can act as a ligand for cell surface receptors. Of particular interest are the sphingosine-1-phosphate (S1P) receptors, a class of G protein-coupled receptors that play critical roles in immune cell trafficking, vascular development, and inflammation. nih.govresearchgate.net The structural similarity to sphingosine (B13886) suggests that this derivative could potentially modulate S1P receptor activity, a hypothesis that warrants thorough investigation.

Investigating the Full Spectrum of Biological Roles of this compound in Complex Biological Systems

Moving beyond single molecular targets, a comprehensive understanding of the biological roles of this compound will require its study in cellular and animal models.

Cellular Level Investigations:

Initial studies should focus on a panel of cell lines to assess the impact of the compound on fundamental cellular processes.

| Cellular Process | Potential Effects to Investigate |

| Cell Proliferation & Viability | Assessment of cytostatic or cytotoxic effects in various cancer and non-cancer cell lines. |

| Apoptosis & Necrosis | Analysis of apoptotic markers (caspase activation, DNA fragmentation) and necrotic indicators. |

| Cell Differentiation | Examination of its influence on the differentiation of stem cells or specific progenitor cells. |

| Inflammatory Responses | Measurement of pro- and anti-inflammatory cytokine production in immune cells like macrophages and lymphocytes. |

In Vivo Studies in Model Organisms:

Development of Advanced Methodologies for Spatiotemporal Analysis of this compound Dynamics

To fully comprehend the function of this compound, it will be necessary to develop and apply advanced analytical techniques to track its localization and concentration within cells and tissues in real-time.

Advanced Imaging Techniques:

The synthesis of fluorescently-tagged or clickable analogs of this compound would enable its visualization using high-resolution microscopy techniques. This could provide invaluable insights into its subcellular distribution and trafficking.

Mass Spectrometry-Based Approaches:

The use of stable isotope-labeled this compound, for example with ¹³C or deuterium, would allow for its precise quantification in complex biological samples using liquid chromatography-mass spectrometry (LC-MS). isotope.com This will be critical for pharmacokinetic and metabolic studies.

Translating Research Findings into Novel Therapeutic Strategies through Mechanism-Based Research

A key motivation for synthesizing novel sphingolipid derivatives is the potential for new therapeutic applications. The addition of a benzoate group could be a strategic modification to create a "soft drug" or to alter the compound's pharmacokinetic profile.

Potential as a "Super Soft-Drug":

Research into benzoate esters of S1P receptor agonists has introduced the concept of "super soft-drugs." These are compounds designed for topical application that are active at the site of administration but are rapidly metabolized and inactivated upon entering systemic circulation, thereby minimizing side effects. Future research should explore if this compound fits this profile, which could make it a candidate for treating skin conditions with an inflammatory component.

Targeted Drug Delivery:

The lipophilic nature of this compound could be exploited in drug delivery systems, such as liposomes or nanoparticles, to enhance the delivery of other therapeutic agents to specific tissues or cells.

Integration of Multi-Omics Data for Comprehensive Understanding of Sphingolipid Signaling and this compound's Role

A systems-level understanding of the effects of this compound will necessitate the integration of data from multiple "omics" platforms.

A Multi-Omics Approach:

| Omics Field | Research Focus |

| Lipidomics | To profile the global changes in the lipidome of cells or tissues upon treatment with the compound, identifying alterations in other sphingolipids and related lipid classes. |

| Transcriptomics | Using techniques like RNA-sequencing to identify genes whose expression is modulated by the compound, revealing the downstream signaling pathways affected. |

| Proteomics | To identify changes in protein expression and post-translational modifications, providing a direct link between the compound and cellular machinery. |

| Metabolomics | To assess the broader metabolic impact of the compound beyond lipid metabolism. |

By integrating these datasets, researchers can construct comprehensive models of the cellular response to this compound, providing a deeper understanding of its mechanism of action and its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.